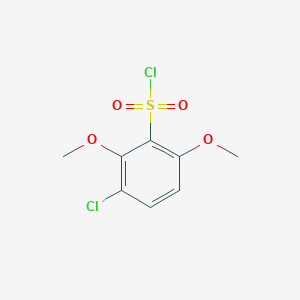
Ethanesulfonyl isocyanate
概要
説明
Ethanesulfonyl isocyanate is an organic compound with the molecular formula C₃H₅NO₃S. It is characterized by the presence of both sulfonyl and isocyanate functional groups, making it a versatile reagent in organic synthesis. This compound is known for its reactivity and is used in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions: Ethanesulfonyl isocyanate can be synthesized through several methods. One common approach involves the reaction of ethanesulfonyl chloride with potassium cyanate. The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods: In industrial settings, this compound is produced by reacting ethanesulfonyl chloride with sodium cyanate. The reaction is carried out in a controlled environment to ensure high yield and purity. The product is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions: Ethanesulfonyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form sulfonylureas and sulfonylcarbamates.
Addition Reactions: Can add to double bonds in alkenes and alkynes, forming sulfonylated products.
Hydrolysis: Reacts with water to produce ethanesulfonic acid and carbon dioxide.
Common Reagents and Conditions:
Amines: React with this compound under mild conditions to form sulfonylureas.
Alcohols: React in the presence of a base to form sulfonylcarbamates.
Water: Hydrolysis occurs readily at room temperature.
Major Products:
Sulfonylureas: Formed from the reaction with amines.
Sulfonylcarbamates: Formed from the reaction with alcohols.
Ethanesulfonic Acid: Formed from hydrolysis.
科学的研究の応用
Ethanesulfonyl isocyanate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of sulfonylureas and sulfonylcarbamates, which are important intermediates in pharmaceutical chemistry.
Biology: Utilized in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: Plays a role in the development of drugs, particularly in the synthesis of sulfonylurea-based medications for diabetes treatment.
Industry: Employed in the production of polymers and resins, where it acts as a cross-linking agent.
作用機序
The mechanism of action of ethanesulfonyl isocyanate involves its high reactivity towards nucleophiles. The isocyanate group reacts with nucleophilic sites on molecules, forming stable covalent bonds. This reactivity is exploited in various chemical syntheses and modifications of biomolecules. The sulfonyl group enhances the compound’s electrophilicity, making it a potent reagent in organic transformations.
類似化合物との比較
Methanesulfonyl isocyanate: Similar in structure but with a methyl group instead of an ethyl group.
Benzenesulfonyl isocyanate: Contains a benzene ring, making it more aromatic and less reactive.
Tosyl isocyanate: A derivative of toluene, used in similar applications but with different reactivity profiles.
Uniqueness: this compound is unique due to its balance of reactivity and stability. The ethyl group provides a moderate steric hindrance, making it more reactive than bulkier sulfonyl isocyanates but more stable than smaller ones like mthis compound. This makes it a versatile reagent in both laboratory and industrial settings.
特性
IUPAC Name |
N-(oxomethylidene)ethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO3S/c1-2-8(6,7)4-3-5/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWQPYSIXMKRKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3378642.png)





![N-{5-[1-(ethoxyamino)-2-nitroethyl]pyridin-2-yl}acetamide](/img/structure/B3378701.png)
![Tert-butyl 2-[(3-methoxy-3-oxopropyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B3378708.png)
